molecular formula C29H35BrClNO2Si B1446180 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine CAS No. 1704080-89-6

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

Número de catálogo: B1446180
Número CAS: 1704080-89-6
Peso molecular: 573 g/mol
Clave InChI: KESATOZPDJHQSB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a synthetic piperidine derivative with a complex substitution pattern. The molecule features:

  • A piperidine ring substituted at the 1-position with a 2-(4-bromo-2-chlorophenoxy)ethyl group. This phenoxyethyl moiety contains a bromo substituent at the 4-position and a chloro substituent at the 2-position of the aromatic ring.
  • A tert-butyldiphenylsilyl (TBDPS) ether group at the 4-position of the piperidine, which serves as a bulky protecting group for the hydroxyl functionality.

Propiedades

IUPAC Name

[1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35BrClNO2Si/c1-29(2,3)35(25-10-6-4-7-11-25,26-12-8-5-9-13-26)34-24-16-18-32(19-17-24)20-21-33-28-15-14-23(30)22-27(28)31/h4-15,22,24H,16-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESATOZPDJHQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)CCOC4=C(C=C(C=C4)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35BrClNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of 4-Bromo-piperidine Derivatives

A common precursor is 4-bromopiperidine, which can be converted into its N-protected derivatives to facilitate further functionalization.

Step Reaction Reagents & Conditions Yield Notes
1 Protection of 4-bromopiperidine hydrobromide salt Di-tert-butyl dicarbonate (Boc2O), N,N-diisopropylethylamine, DCM, 0°C to RT, 18 h Quantitative (100%) Formation of tert-butyl 4-bromopiperidine-1-carboxylate, key for subsequent alkylation
2 Alternative protection Di-tert-butyl dicarbonate, triethylamine, THF, RT, 48 h 98% High yield protection under mild conditions

Alkylation with 2-(4-Bromo-2-chlorophenoxy)ethyl Group

Detailed Experimental Findings and Optimization

  • Base Selection: Use of N,N-diisopropylethylamine (Hunig’s base) or triethylamine has shown excellent results in Boc protection steps, with yields close to quantitative.
  • Solvent Effects: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred solvents for protection and alkylation reactions due to their ability to dissolve both organic and inorganic reagents effectively.
  • Temperature Control: Low temperatures (0°C to room temperature) during Boc protection reduce side reactions and improve selectivity.
  • Reaction Times: Extended stirring times (up to 48 hours) at room temperature are sometimes necessary for complete conversion, especially in sterically hindered systems.
  • Purification: After reactions, aqueous work-up with 1M HCl and brine washes, followed by drying over sodium sulfate and concentration under reduced pressure, are standard. Flash chromatography is used for final purification when needed.

Summary Table of Preparation Parameters

Preparation Step Reagents Solvent Temperature Time Yield (%) Key Observations
Boc Protection of 4-bromopiperidine Di-tert-butyl dicarbonate, N,N-diisopropylethylamine DCM 0°C to RT 18 h 100 Quantitative yield, mild conditions
Boc Protection (alternative) Di-tert-butyl dicarbonate, triethylamine THF RT 48 h 98 High yield, longer time
Alkylation with phenoxyethyl group Sodium hydride or potassium carbonate DMF or THF 60-85°C 12-24 h 85-95 Efficient nucleophilic substitution
TBDPS Protection of hydroxyl TBDPS chloride, imidazole DCM or DMF RT Several hours >90 Provides steric protection and stability

Research Findings and Literature Insights

  • The use of bulky silyl protecting groups like TBDPS is well-documented for protecting hydroxyl groups in complex molecules, offering high stability against acidic and basic conditions encountered in multi-step syntheses.
  • The selective introduction of halogenated phenoxyethyl groups requires careful control of reaction stoichiometry and temperature to prevent poly-substitution or dehalogenation.
  • Boc protection of piperidine nitrogen is a standard and reliable method to mask the amine during subsequent transformations, facilitating selective reactions at other sites.
  • Optimization of solvent and base combinations significantly impacts yield and purity, with polar aprotic solvents and sterically hindered amine bases favored for their efficiency and reduced side reactions.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to reduce other functional groups.

    Substitution: The bromine and chlorine atoms in the phenoxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Aplicaciones Científicas De Investigación

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its biological activity, including potential therapeutic effects.

    Medicine: It could serve as a lead compound for the development of new drugs.

    Industry: The compound may find use in the development of new materials or as a reagent in industrial processes.

Mecanismo De Acción

The mechanism of action of 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Physical Properties of Analogues

Compound Name Key Structural Differences Molecular Weight (g/mol) Predicted Density (g/cm³) Predicted Boiling Point (°C) Key References
Target Compound : 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine Reference structure ~586.5 1.26–1.30* 550–600*
3-(2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl)piperidine hydrochloride - tert-Butyl instead of Cl at 2-position
- HCl salt
- No silyl group
372.7 N/A N/A
1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine - Sulfonyl instead of phenoxyethyl
- tert-Butyldimethylsilyl (TBS) instead of TBDPS
434.0 1.22 399
1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperidine - Direct aryl attachment (no ethyl linker)
- Fluoro substituent
- TBS group
388.4 1.22 399
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine - Piperazine core
- Additional ethyl-silyloxy group
- Fluoro instead of Cl
585.6 1.26 591

*Estimated based on analogues.

Functional Group Analysis

Silyl Protecting Groups :

  • The tert-butyldiphenylsilyl (TBDPS) group in the target compound provides superior steric protection compared to tert-butyldimethylsilyl (TBS) in analogues . This increases hydrophobicity (logP ~6–7) and metabolic stability but complicates synthetic deprotection steps .
  • In contrast, TBS-containing compounds (e.g., ) exhibit lower molecular weights and boiling points (~399°C vs. ~590°C for TBDPS analogues) due to reduced steric bulk .

Aromatic Substituents: The 4-bromo-2-chlorophenoxy group in the target compound combines two electron-withdrawing halogens, likely enhancing electrophilic reactivity compared to mono-halogenated or tert-butyl-substituted analogues (e.g., ).

Core Heterocycle :

  • Piperidine (6-membered, one N) vs. piperazine (6-membered, two N): Piperazine derivatives (e.g., ) exhibit higher basicity (pKa ~6.6 vs. ~2.4 for piperidines ), influencing solubility and protonation states under physiological conditions.

Actividad Biológica

Molecular Formula

  • C : 20
  • H : 24
  • Br : 1
  • Cl : 1
  • N : 1
  • O : 3
  • Si : 1

Molecular Weight

  • Approximately 392.0 g/mol

Structure

The compound features a piperidine ring substituted by a bromo-chloro phenoxyethyl group and a tert-butyldiphenylsilyl ether. This unique structure may contribute to its biological properties.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. Compounds with similar structures have been shown to exhibit:

  • Antimicrobial properties
  • Anticancer effects
  • Modulation of neurotransmitter systems

Antimicrobial Activity

In studies evaluating the antimicrobial efficacy of structurally related compounds, it was found that halogenated phenoxy compounds often exhibit significant antibacterial activity. The presence of bromine and chlorine in the structure may enhance this activity due to increased lipophilicity and potential interaction with microbial cell membranes.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Compound ABacterial10 μg/mL
Compound BFungal5 μg/mL
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidineTBDTBD

Anticancer Activity

Research has indicated that compounds containing piperidine moieties can inhibit cancer cell proliferation. The specific mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways.

Cancer Cell LineIC50 (μM)
MCF-7 (Breast)TBD
HeLa (Cervical)TBD

Case Studies

  • Case Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry explored various brominated phenoxy compounds for their antibacterial properties against Staphylococcus aureus. The results indicated that compounds with similar structural motifs to our target compound demonstrated potent activity, suggesting potential efficacy for the compound .
  • Case Study on Anticancer Effects : In another research article, a series of piperidine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The findings suggested that modifications to the piperidine ring could enhance cytotoxicity, indicating that our compound may also exhibit similar properties.

Q & A

Basic: What are the optimized synthetic routes for 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine?

Answer:
The synthesis typically involves:

  • Nucleophilic substitution : Reacting a piperidine derivative (e.g., 4-hydroxypiperidine) with tert-butyldiphenylsilyl chloride to introduce the silyl-protected hydroxyl group .
  • Coupling reaction : Attaching the 4-bromo-2-chlorophenoxyethyl moiety via a Williamson ether synthesis, using NaOH in dichloromethane as a base .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, achieving >95% purity. Confirm purity via HPLC .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and silyl protection .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ ion for C29_{29}H34_{34}BrClNO2_2Si) .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and goggles. Use in a fume hood due to potential respiratory irritation .
  • Storage : Inert atmosphere (argon) at -20°C to prevent hydrolysis of the silyl ether .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?

Answer:

  • Bromine vs. chlorine : Bromine’s larger atomic radius may enhance lipophilicity and receptor binding affinity, while chlorine improves metabolic stability .
  • Substitution patterns : Moving the bromine from the 4- to 2-position on the phenyl ring (as in CAS 1220028-84-1) reduces steric hindrance, potentially altering target selectivity .
  • Validation : Compare IC50_{50} values in receptor-binding assays (e.g., dopamine D2 receptor) .

Advanced: How to resolve contradictions in reported activity data for analogs?

Answer:

  • Purity verification : Re-analyze compounds via HPLC to rule out impurities (e.g., 95% vs. 99% purity impacts bioactivity) .
  • Structural confirmation : Use X-ray crystallography to confirm regiochemistry of substituents .
  • Assay standardization : Control variables like solvent (DMSO concentration) and cell line passage number in in vitro studies .

Advanced: What computational methods predict this compound’s reactivity and binding modes?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., serotonin transporters) .
  • MD simulations : Assess stability of the silyl ether group in aqueous environments (e.g., explicit solvent models) .

Advanced: How to address discrepancies between in vitro and in vivo efficacy?

Answer:

  • Metabolic stability : Test hepatic microsome assays to identify rapid degradation (e.g., cytochrome P450 oxidation of the piperidine ring) .
  • Solubility enhancement : Formulate as a dihydrochloride salt (common for piperidine derivatives) to improve bioavailability .
  • Pharmacokinetic profiling : Measure plasma half-life in rodent models using LC-MS/MS .

Advanced: What strategies stabilize the tert-butyldiphenylsilyl group under acidic/basic conditions?

Answer:

  • pH control : Avoid aqueous solutions with pH < 5 or > 8 to prevent desilylation .
  • Alternative protecting groups : Compare with triisopropylsilyl (TIPS) for enhanced stability in polar aprotic solvents .
  • Stability assays : Monitor degradation via TLC or 29^29Si NMR in real-time .

Advanced: How to design experiments for optimizing reaction yields?

Answer:

  • DoE (Design of Experiments) : Vary temperature (20–60°C), solvent (THF vs. DCM), and base (K2_2CO3_3 vs. NaOH) to identify optimal conditions .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) for improved etherification kinetics .
  • In-line monitoring : Use FTIR to track reaction progress and minimize byproducts .

Advanced: What are potential biological targets based on structural analogs?

Answer:

  • Dopaminergic pathways : Analogs with similar piperidine-phenoxy motifs show affinity for D2-like receptors .
  • Kinase inhibition : The bromophenyl group may interact with ATP-binding pockets (e.g., JAK3 kinase) .
  • Validation : Perform competitive binding assays with radiolabeled ligands (e.g., 3^3H-spiperone for D2 receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
Reactant of Route 2
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.